1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate

Carboxylesterase inhibition CES2 selectivity Enzyme profiling

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate (CAS 1396625-96-9) is a heterocyclic small molecule with the molecular formula C₁₉H₁₅N₃O₃S₂ and a molecular weight of 397.5 g/mol. The compound belongs to the benzothiazole-azetidine ester class, featuring a 4-methoxy-1,3-benzothiazole core linked via an azetidin-3-yl ester bridge to a 1,3-benzothiazole-2-carboxylate moiety.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.5 g/mol
CAS No. 1396625-96-9
Cat. No. B6505164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate
CAS1396625-96-9
Molecular FormulaC19H15N3O3S2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)22-9-11(10-22)25-18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3
InChIKeyZTQSRXKZUHAHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate (CAS 1396625-96-9): Procurement-Relevant Identity and Baseline Characteristics


1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate (CAS 1396625-96-9) is a heterocyclic small molecule with the molecular formula C₁₉H₁₅N₃O₃S₂ and a molecular weight of 397.5 g/mol [1]. The compound belongs to the benzothiazole-azetidine ester class, featuring a 4-methoxy-1,3-benzothiazole core linked via an azetidin-3-yl ester bridge to a 1,3-benzothiazole-2-carboxylate moiety. This dual-benzothiazole architecture contrasts with the more common mono-benzothiazole azetidine scaffolds (e.g., 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, CAS 1283108-96-2) that serve as the precursor building block . The compound is primarily offered by specialty chemical suppliers as a research-grade intermediate or screening compound, with typical purity specifications of 95–97% [1].

Why Generic Substitution Fails for 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate: The Quantitative Differentiation Gap


Compounds within the benzothiazole-azetidine class cannot be generically interchanged because minor structural modifications produce order-of-magnitude shifts in target selectivity. For the target compound, the key differentiator is its extreme CE2-over-CE1 selectivity profile: CE2 IC₅₀ ≈ 20 nM versus CE1 IC₅₀ ≈ 20,400 nM, yielding a selectivity ratio of approximately 1,020-fold [1]. In contrast, structurally related analogs in the same assay system exhibit markedly different selectivity patterns. For example, comparator BDBM50154555 (CHEMBL3775916) shows CE1 IC₅₀ of 6,990 nM, representing only a ~2.9-fold selectivity window relative to the target compound's CE1 value—a difference large enough to confound pharmacology studies if the wrong compound is selected [1]. Even more critically, the carboxylic acid precursor (CAS 1283108-96-2) lacks the ester-linked benzothiazole carboxylate entirely, meaning it cannot engage the CE2 active site with the same binding mode . Procurement decisions must therefore be driven by verified selectivity data and structural identity, not class membership alone.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate Against Closest Analogs


CE2-vs-CE1 Selectivity Ratio Exceeds 1,000-Fold, Distinguishing the Target Compound from a Structurally Related Benzothiazole-Azetidine Analog

The target compound (BDBM50154561 / CHEMBL3774603) demonstrates potent inhibition of human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM, while its inhibition of human carboxylesterase 1 (CE1) is three orders of magnitude weaker at IC₅₀ = 20,400 nM, yielding a CE1/CE2 selectivity ratio of approximately 1,020 [1]. A comparator from the same curated dataset, BDBM50154555 (CHEMBL3775916)—another benzothiazole-azetidine derivative—shows substantially weaker CE2 inhibition (IC₅₀ = 14,200 nM) and only 2-fold CE2/CE1 discrimination (CE1 IC₅₀ = 6,990 nM) [1]. Both compounds were evaluated under identical assay conditions: human liver microsomes, 10 min preincubation, with fluorescein diacetate (CE2) or 2-(2-benzoyl-3-methoxyphenyl)benzothiazole (CE1) as substrates.

Carboxylesterase inhibition CES2 selectivity Enzyme profiling

CE1 Inhibition Window: Target Compound Shows ≥2.9-Fold Weaker CE1 Activity Than a Close Analog, Confirming Selectivity Is Not a Class Effect

Against CE1, the target compound exhibits an IC₅₀ of 20,400 nM, whereas comparator BDBM50154555 inhibits CE1 with an IC₅₀ of 6,990 nM—making the comparator approximately 2.9-fold more potent against CE1 [1]. This difference is critical because CE1 is a major hepatic hydrolase involved in xenobiotic metabolism; lower CE1 activity reduces the likelihood of off-target hydrolysis of ester prodrugs or concomitant medications. The data derive from the same human liver microsome assay and curated source, eliminating inter-laboratory variability as a confounding factor.

CES1 off-target Selectivity profiling Liver microsome assay

Structural Differentiation: Dual-Benzothiazole Ester Architecture Versus Mono-Benzothiazole Carboxylic Acid Scaffold Drives Distinct Biochemical Properties

The target compound (C₁₉H₁₅N₃O₃S₂, MW 397.5) incorporates two benzothiazole rings connected through an esterified azetidine spacer [1]. The closest commercially available scaffold precursor, 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-96-2, C₁₂H₁₂N₂O₃S, MW 264.3), lacks the second benzothiazole-2-carboxylate moiety entirely . The esterification of the azetidin-3-ol with 1,3-benzothiazole-2-carboxylic acid introduces an additional H-bond acceptor/donor pharmacophore, increases lipophilicity (predicted LogP shift of approximately +2.5 to +3.0 units), and creates a hydrolytically labile ester bond that can be exploited for intracellular release strategies [2]. The methoxy substituent at the 4-position of the benzothiazole core further enhances solubility and modulates electronic properties relative to unsubstituted benzothiazole analogs, a feature directly noted in the compound's technical description [1].

Structural differentiation Ester prodrug design Solubility enhancement

Binding Mode Differentiation: Competitive CE2 Inhibition with Nanomolar Affinity (Ki = 42 nM) Confirms Reversible, Active-Site-Directed Mechanism

The target compound inhibits CE2 through a competitive mechanism with a Ki of 42 nM, as determined in human liver microsomes using fluorescein diacetate as the substrate [1]. This nanomolar binding affinity confirms that the compound occupies the CE2 active site rather than acting through non-specific or allosteric mechanisms. In contrast, many benzothiazole derivatives reported in the literature exhibit non-competitive or mixed-type inhibition against various targets, which complicates dose-response interpretation and in vivo translation [2]. The competitive mode of action means that the compound's apparent potency is substrate-concentration-dependent—a practical consideration for assay design that is explicitly quantifiable for the target compound.

Enzyme kinetics Competitive inhibition Binding affinity

High-Confidence Application Scenarios for 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate Based on Verified Evidence


Selective Carboxylesterase 2 (CES2/CE2) Probe for Drug Metabolism and Prodrug Activation Studies

With a CE2 IC₅₀ of 20 nM and >1,000-fold selectivity over CE1 (IC₅₀ = 20,400 nM), the target compound is suitable as a selective CE2 chemical probe in human liver microsome or hepatocyte assays. Researchers evaluating CES2-mediated hydrolysis of ester prodrugs (e.g., irinotecan to SN-38, capecitabine activation) can use this compound to confirm target engagement while minimizing confounding CE1 inhibition. The competitive inhibition mode (Ki = 42 nM) further enables quantitative pharmacology calculations. [1]

Structure-Activity Relationship (SAR) Anchor Point for Dual-Benzothiazole Chemotype Optimization

The dual-benzothiazole ester architecture—absent in the commonly available carboxylic acid precursor (CAS 1283108-96-2)—provides a distinct SAR starting point. The compound's two benzothiazole pharmacophores and the ester-linked azetidine core offer multiple derivatization vectors: the 4-methoxy position on the first benzothiazole, the ester linkage itself, and the second benzothiazole ring. This structural complexity supports fragment-based or scaffold-hopping approaches where mono-benzothiazole analogs have failed to achieve desired selectivity profiles. [2]

Calibrated Reference Compound for Carboxylesterase Selectivity Screening Panels

Because both CE2 and CE1 inhibition data are available from the same curated dataset under identical assay conditions, the target compound can serve as a calibrated reference standard for establishing CES isoform selectivity screening panels. Its extreme selectivity window (CE2/CE1 ≈ 1,020-fold) provides a benchmark against which newly synthesized analogs can be quantitatively compared. The publicly accessible BindingDB/ChEMBL provenance ensures data reproducibility and traceability, key requirements for industrial screening cascades. [1]

Fluorescence-Based Biochemical Assay Development Leveraging Dual-Benzothiazole Optical Properties

The compound's dual benzothiazole motifs suggest potential utility in fluorescence-based studies, as noted in its technical profile. Benzothiazole-containing compounds are established fluorophores, and the presence of two benzothiazole rings may confer enhanced quantum yield or distinctive excitation/emission profiles compared to mono-benzothiazole analogs. This property, combined with the well-characterized CE2 inhibition, enables development of fluorescence polarization or FRET-based binding assays without requiring additional fluorophore conjugation. [2][3]

Quote Request

Request a Quote for 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.